![molecular formula C14H15FN4O2 B2862042 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide CAS No. 1797244-24-6](/img/structure/B2862042.png)
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP was confirmed by single crystal X-ray diffraction (SXRD) techniques . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn .Chemical Reactions Analysis
DMAP is a very effective acyl transfer agent. The use of 4-aminopyridines (such as DMAP) has been shown to speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .Physical And Chemical Properties Analysis
DMAP has a molar mass of 122.17 g/mol. It appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Scientific Research Applications
Synthesis and Biological Properties
- Inhibitory Effects on Nitric Oxide Production : A study described the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which share structural similarities with the compound , demonstrating inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This suggests potential anti-inflammatory or immunomodulatory applications (Jansa et al., 2014).
Analytical Chemistry Applications
- Fluorogenic Reagents for Reducing Carbohydrates : Aromatic amidines, related to the amide functionality in the compound of interest, have been used as fluorogenic reagents for the detection of reducing carbohydrates, highlighting a potential role in analytical chemistry for similar compounds (Kai et al., 1985).
Organic Chemistry and Material Science
- Synthesis of Fluoroionophores : Research involving the development of fluoroionophores from diamine-salicylaldehyde derivatives suggests applications in the synthesis of chemical sensors and probes for metal ions. This research area could benefit from the chemical functionalities present in N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide and its derivatives (Hong et al., 2012).
Pharmacology and Drug Design
- c-MET Inhibitors for Cancer Therapy : Studies on 3-methoxy-N-phenylbenzamide derivatives, which share a similar pharmacophoric group with the compound , have identified potent inhibitors of the c-MET receptor tyrosine kinase, an important target in cancer therapy. This suggests potential applications in the design and development of new anticancer agents (Jiang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The controlled growth of DAST, a derivative of DMAP, remains a challenge. A novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field has been described . This strategy can be further expanded to control the growth of DAST derivatives or other organic NLO materials with similar chemical structures .
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYGCCDPROBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.